REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:7]=[CH:6][C:5]=1[OH:14])=O.[C:15]([CH2:17][C:18](OCC)=[O:19])#[N:16]>[O-]CC.[Na+]>[CH3:1][C:2]1[C:4]2[C:13]3[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=3[CH:7]=[CH:6][C:5]=2[O:14][C:18](=[O:19])[C:17]=1[C:15]#[N:16] |f:2.3|
|
Name
|
|
Quantity
|
11.1 mL
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)OCC
|
Name
|
|
Quantity
|
11.29 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=C(C=CC2=CC=CC=C21)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
[O-]CC.[Na+]
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled in a ice bath
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with water (20 ml) and cold ethanol (3×20 ml)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 50° C. for 18 h which
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
afforded (9 g) of crude product
|
Type
|
CUSTOM
|
Details
|
The crude product (9 g) was recrystallised from a mixture of acetone (1 l) and water (25 ml)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(OC=2C=CC3=C(C12)C=CC=C3)=O)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.33 g | |
YIELD: PERCENTYIELD | 38% | |
YIELD: CALCULATEDPERCENTYIELD | 37.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |